Cas no 1311313-76-4 (2,2,2-trifluoroethyl 3-[(morpholin-4-yl)methyl]piperidine-1-carboxylate)
2,2,2-trifluoroethyl 3-[(morpholin-4-yl)methyl]piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2,2,2-trifluoroethyl 3-(morpholin-4-ylmethyl)piperidine-1-carboxylate
- NE28609
- 2,2,2-trifluoroethyl 3-[(morpholin-4-yl)methyl]piperidine-1-carboxylate
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- Inchi: 1S/C13H21F3N2O3/c14-13(15,16)10-21-12(19)18-3-1-2-11(9-18)8-17-4-6-20-7-5-17/h11H,1-10H2
- InChI Key: HCRMWWGTBNMZJJ-UHFFFAOYSA-N
- SMILES: FC(COC(N1CCCC(C1)CN1CCOCC1)=O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 346
- XLogP3: 1.6
- Topological Polar Surface Area: 42
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 344.1±42.0 °C at 760 mmHg
- Flash Point: 161.9±27.9 °C
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
2,2,2-trifluoroethyl 3-[(morpholin-4-yl)methyl]piperidine-1-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,2,2-trifluoroethyl 3-[(morpholin-4-yl)methyl]piperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B587223-10mg |
2,2,2-trifluoroethyl 3-(morpholin-4-ylmethyl)piperidine-1-carboxylate |
1311313-76-4 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B587223-50mg |
2,2,2-trifluoroethyl 3-(morpholin-4-ylmethyl)piperidine-1-carboxylate |
1311313-76-4 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B587223-100mg |
2,2,2-trifluoroethyl 3-(morpholin-4-ylmethyl)piperidine-1-carboxylate |
1311313-76-4 | 100mg |
$ 250.00 | 2022-06-07 | ||
| Enamine | EN300-75430-0.05g |
2,2,2-trifluoroethyl 3-[(morpholin-4-yl)methyl]piperidine-1-carboxylate |
1311313-76-4 | 95% | 0.05g |
$135.0 | 2023-02-12 | |
| Enamine | EN300-75430-0.1g |
2,2,2-trifluoroethyl 3-[(morpholin-4-yl)methyl]piperidine-1-carboxylate |
1311313-76-4 | 95% | 0.1g |
$202.0 | 2023-02-12 | |
| Enamine | EN300-75430-0.25g |
2,2,2-trifluoroethyl 3-[(morpholin-4-yl)methyl]piperidine-1-carboxylate |
1311313-76-4 | 95% | 0.25g |
$288.0 | 2023-02-12 | |
| Enamine | EN300-75430-0.5g |
2,2,2-trifluoroethyl 3-[(morpholin-4-yl)methyl]piperidine-1-carboxylate |
1311313-76-4 | 95% | 0.5g |
$480.0 | 2023-02-12 | |
| Enamine | EN300-75430-1.0g |
2,2,2-trifluoroethyl 3-[(morpholin-4-yl)methyl]piperidine-1-carboxylate |
1311313-76-4 | 95% | 1.0g |
$614.0 | 2023-02-12 | |
| Enamine | EN300-75430-2.5g |
2,2,2-trifluoroethyl 3-[(morpholin-4-yl)methyl]piperidine-1-carboxylate |
1311313-76-4 | 95% | 2.5g |
$1202.0 | 2023-02-12 | |
| Enamine | EN300-75430-5.0g |
2,2,2-trifluoroethyl 3-[(morpholin-4-yl)methyl]piperidine-1-carboxylate |
1311313-76-4 | 95% | 5.0g |
$1779.0 | 2023-02-12 |
2,2,2-trifluoroethyl 3-[(morpholin-4-yl)methyl]piperidine-1-carboxylate Suppliers
2,2,2-trifluoroethyl 3-[(morpholin-4-yl)methyl]piperidine-1-carboxylate Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 2,2,2-trifluoroethyl 3-[(morpholin-4-yl)methyl]piperidine-1-carboxylate
Introduction to 2,2,2-trifluoroethyl 3-[(morpholin-4-yl)methyl]piperidine-1-carboxylate (CAS No. 1311313-76-4)
2,2,2-trifluoroethyl 3-[(morpholin-4-yl)methyl]piperidine-1-carboxylate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 1311313-76-4, belongs to a class of molecules that exhibit promising applications in drug discovery and development. The presence of a trifluoroethyl group and a morpholin-4-yl moiety in its molecular framework imparts distinct physicochemical characteristics, making it a valuable candidate for further exploration in medicinal chemistry.
The trifluoroethyl side chain is known for its ability to enhance lipophilicity and metabolic stability, which are critical factors in the design of bioavailable drugs. This modification can significantly influence the pharmacokinetic profile of a molecule, potentially improving its absorption, distribution, metabolism, and excretion (ADME) properties. On the other hand, the morpholin-4-yl group introduces a polar, basic nitrogen atom that can interact with biological targets through hydrogen bonding or ionic interactions. Such interactions are often pivotal in achieving high binding affinity and selectivity in drug-receptor interactions.
In recent years, there has been a growing interest in the development of novel piperidine-based scaffolds due to their prevalence in many bioactive molecules. The piperidine ring itself is a common pharmacophore found in various approved drugs, owing to its ability to adopt multiple conformations that can fit into binding pockets of biological macromolecules. The introduction of substituents such as the morpholin-4-yl-methyl group further diversifies the structural possibilities and functional potential of these compounds.
One of the most compelling aspects of 2,2,2-trifluoroethyl 3-[(morpholin-4-yl)methyl]piperidine-1-carboxylate is its potential as a building block for more complex drug candidates. Researchers have leveraged similar molecular architectures to develop inhibitors targeting various therapeutic areas, including oncology, neurology, and inflammation. The combination of the trifluoroethyl group's lipophilic effects and the morpholin-4-yl group's polar interactions provides a balanced profile that can be fine-tuned through further chemical modifications.
Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry due to their ability to modulate drug efficacy and selectivity. The fluorine atoms in the trifluoroethyl moiety can influence electronic properties, thereby affecting binding affinity and metabolic stability. This has led to an increased focus on synthesizing and characterizing fluorinated piperidine derivatives like 2,2,2-trifluoroethyl 3-[(morpholin-4-yl)methyl]piperidine-1-carboxylate, which may exhibit enhanced pharmacological properties compared to their non-fluorinated counterparts.
The synthesis of this compound involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps typically include nucleophilic substitution reactions to introduce the morpholin-4-yl-methyl group followed by carboxylation at the piperidine nitrogen position. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions may be employed to improve efficiency and selectivity. The final product is then subjected to rigorous analytical characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm its identity and purity.
In terms of biological activity, preliminary investigations suggest that 2,2,2-trifluoroethyl 3-[(morpholin-4-yl)methyl]piperidine-1-carboxylate may exhibit interactions with specific enzymes or receptors relevant to certain diseases. For instance, its structural features could make it a potent inhibitor of kinases or other enzyme targets involved in cancer progression. Additionally, the morpholine ring's basicity might allow it to interact with acidic pockets in protein targets, making it a versatile scaffold for designing small-molecule drugs.
The pharmaceutical industry continues to explore novel chemical entities like 2,2,2-trifluoroethyl 3-[(morpholin-4-yl)methyl]piperidine-1-carboxylate as part of their drug discovery pipelines. Collaborative efforts between academic researchers and industry scientists are essential for translating these findings into clinical applications. By leveraging cutting-edge synthetic methodologies and computational modeling tools, researchers can accelerate the process of identifying promising candidates for further development.
The future prospects for this compound are promising, with ongoing research aimed at expanding its therapeutic potential. Investigating analogs with different substituents or exploring new synthetic routes could uncover additional biological activities or improved pharmacokinetic profiles. As our understanding of molecular recognition continues to evolve, compounds like 2,2,2-trifluoroethyl 3-[(morpholin-4-ylmethyl)piperidine-1-carboxylate] are likely to play a crucial role in the next generation of pharmaceutical innovations.
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